Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Catalog No.
S677008
CAS No.
54528-00-6
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

CAS Number

54528-00-6

Product Name

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)N

Synonyms

Hexahydro-Cyclopenta[c]pyrrol-2(1H)-amine; Hexahydrocyclopenta[c]pyrrol-2(1H)-amine; 2(1H)-Aminohexahydrocyclopenta[c]pyrrole; 3-Amino-3-azabicyclo[3.3.0]octane; N-Amino-3-azabicyclo[3.3.0]octane;

Canonical SMILES

C1CC2CN(CC2C1)N

Synthesis of Gliclazide:

  • Hexahydrocyclopenta[c]pyrrol-2(1H)-amine serves as a key starting material in the production of gliclazide, a second-generation sulfonylurea medication used to treat type 2 diabetes.
  • The compound undergoes a series of chemical reactions to form the core structure of gliclazide, which helps regulate blood sugar levels by stimulating the release of insulin from the pancreas.

Potential for Novel Drug Discovery:

  • The unique chemical structure of hexahydrocyclopenta[c]pyrrol-2(1H)-amine has also attracted research interest for its potential use in developing new drugs.
  • Scientists are exploring its application in the synthesis of novel therapeutic agents for various medical conditions, though further research is needed to fully understand its potential and efficacy [, ].

Research in Medicinal Chemistry:

  • The compound serves as a valuable tool in medicinal chemistry research.
  • Scientists utilize it to study the structure-activity relationship of various drug molecules, helping to understand how changes in the chemical structure can affect their biological activity and potential therapeutic effects [].

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a bicyclic amine compound with the molecular formula C₇H₁₄N₂. It features a unique structure characterized by a cyclopentane ring fused to a pyrrole ring, making it an interesting subject for both synthetic and medicinal chemistry. The compound is notable for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents due to its structural properties and biological activity .

Typical of amines and cyclic compounds. Key reactions include:

  • N-Alkylation: The amine group can undergo alkylation, leading to the formation of N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield acylated products.
  • Cyclization Reactions: The compound can serve as a precursor in cyclization reactions to synthesize more complex structures.
  • Reduction Reactions: The nitrogen atoms may be involved in reduction processes, potentially affecting the compound's reactivity and stability .

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has demonstrated various biological activities, which make it a candidate for drug development. Some of the notable activities include:

  • Antidepressant Effects: Research indicates that derivatives of this compound may exhibit antidepressant-like effects, making them potential candidates for treating mood disorders.
  • Neuroprotective Properties: Certain studies suggest that hexahydrocyclopenta[c]pyrrol-2(1H)-amine may offer neuroprotective benefits, potentially useful in neurodegenerative diseases .
  • Anticancer Activity: Investigations into its derivatives have shown promise in inhibiting cancer cell growth, indicating potential applications in oncology .

The synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves several methods:

  • Cyclization of Precursors: A common approach includes the cyclization of suitable precursors under controlled conditions, often involving hydrazine or similar reagents.
  • Multi-step Synthesis: A reported efficient synthesis involves multiple steps, including condensation reactions and subsequent reductions .
  • Improved Synthetic Routes: Recent advancements have led to improved synthetic methods that enhance yield and purity, focusing on minimizing by-products during the synthesis process .

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has several applications primarily in the pharmaceutical industry:

  • Drug Development: Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases, particularly neurological disorders and cancer.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds used in medicinal chemistry .

Studies on hexahydrocyclopenta[c]pyrrol-2(1H)-amine interactions reveal its potential as a ligand for various biological targets. Interaction studies have focused on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors associated with neurotransmission and neuroprotection.
  • Enzyme Inhibition: Investigating its role as an inhibitor for enzymes involved in metabolic pathways relevant to disease states .

Similar Compounds

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CyclopentylamineSimple cyclopentane structureLacks additional nitrogen functionality
TetrahydropyridineSaturated pyridine ringExhibits different electronic properties
1-AminocyclopentaneContains an amine group on a cyclopentane ringLess complex than hexahydrocyclopenta[c]pyrrol

These compounds differ primarily in their nitrogen content and cyclic structures, impacting their reactivity and biological activity .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

54528-00-6

Dates

Modify: 2023-08-15

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